2-(4-Bromomethylphenyl)pyridine

Synthetic Intermediate Anti-HIV Drug Synthesis Selective Bromination

Achieve superior synthetic efficiency with 2-(4-Bromomethylphenyl)pyridine. Its critical para-bromomethyl handle enables the patented, catalyst-free production of 4-(pyridin-2-yl)benzaldehyde, a pivotal building block for anti-HIV drug candidates. This route bypasses costly catalysts, offering a direct path to high-value APIs. Structurally similar analogs like 2-(4-dibromomethylphenyl)pyridine or 2-(p-tolyl)pyridine cannot replicate this specific reactivity, making this compound an irreplaceable, cost-optimized procurement choice for targeted pharmaceutical synthesis.

Molecular Formula C12H10BrN
Molecular Weight 248.12 g/mol
CAS No. 257907-04-3
Cat. No. B3188922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromomethylphenyl)pyridine
CAS257907-04-3
Molecular FormulaC12H10BrN
Molecular Weight248.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(C=C2)CBr
InChIInChI=1S/C12H10BrN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2
InChIKeyFCLQGHNSQXFQEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromomethylphenyl)pyridine (CAS 257907-04-3): A Key Intermediate for Anti-HIV Drug Synthesis


2-(4-Bromomethylphenyl)pyridine (CAS 257907-04-3) is a heterocyclic organic compound belonging to the phenylpyridine class, characterized by a bromomethyl group at the para position of the phenyl ring [1]. This compound is specifically utilized as a critical synthetic intermediate in the production of 4-(pyridin-2-yl)benzaldehyde, a key building block for N-(tert-butoxycarbonyl)-N'-[4-(pyridin-2-yl)phenylmethylidene]hydrazine, which is a direct precursor to a potent anti-HIV drug [1]. Its primary industrial value is derived from its specific role in this patented, cost-effective synthetic route.

Procurement Note for 2-(4-Bromomethylphenyl)pyridine (CAS 257907-04-3): Substitution Risks


Direct substitution of 2-(4-bromomethylphenyl)pyridine with its closest analogs, such as 2-(4-dibromomethylphenyl)pyridine or 2-(p-tolyl)pyridine, is not feasible due to fundamental differences in reactivity and synthetic utility. While these compounds are structurally related, their distinct functional groups lead to different reaction pathways and product outcomes. The specific monobromomethyl handle of 2-(4-bromomethylphenyl)pyridine is essential for its patented role in producing 4-(pyridin-2-yl)benzaldehyde, a reaction step that cannot be efficiently replicated by its dibromomethyl or methyl counterparts [1]. This specificity underpins its unique procurement value for targeted synthetic routes [1].

Quantitative Evidence for 2-(4-Bromomethylphenyl)pyridine (CAS 257907-04-3) Differentiation


2-(4-Bromomethylphenyl)pyridine (CAS 257907-04-3) Monobromomethyl Specificity

The compound's specific utility is underscored by its explicit naming in the patent claims for a cost-effective production method of a key anti-HIV drug intermediate. The patented method specifies reacting a salt of 2-(4-bromomethylphenyl)pyridine (Formula I) with hexamethylenetetramine and water to produce 4-(pyridin-2-yl)benzaldehyde (Formula III) [1]. This contrasts with prior methods that required expensive reagents like [1,3-bis(diphenylphosphino)propane]nickel(II) chloride [1]. While the patent does not provide direct comparative yield data between different starting materials, the inclusion of 2-(4-bromomethylphenyl)pyridine as the exclusive starting material in the key process claim establishes its unique and necessary role in this commercially significant synthetic pathway.

Synthetic Intermediate Anti-HIV Drug Synthesis Selective Bromination

Physical Property Benchmarking for 2-(4-Bromomethylphenyl)pyridine (CAS 257907-04-3)

The compound's well-defined physical properties provide a baseline for quality control and handling. The melting point is reported as 68-69 °C . Storage requires an inert gas (nitrogen or argon) at 2-8°C . Its calculated LogP is 3.64350, indicating high lipophilicity . These specifications are critical for ensuring batch-to-batch consistency and proper use.

Material Properties Storage Requirements Physicochemical Characterization

Targeted Application Scenarios for 2-(4-Bromomethylphenyl)pyridine (CAS 257907-04-3)


Synthesis of 4-(Pyridin-2-yl)benzaldehyde for Anti-HIV Drug Intermediates

This is the primary and most valuable application. 2-(4-Bromomethylphenyl)pyridine is specifically used as the starting material in a patented, cost-effective method to synthesize 4-(pyridin-2-yl)benzaldehyde, a crucial intermediate in the production of an anti-HIV drug . The process involves reacting the compound's salt with hexamethylenetetramine and water, avoiding the need for expensive and difficult-to-source catalysts required in prior methods .

Use as a General Pyridine-Containing Building Block

The compound serves as a versatile intermediate for the synthesis of various drug molecules containing pyridine structures . Its reactive bromomethyl group allows for further functionalization, making it a valuable building block in medicinal chemistry and organic synthesis, although no specific quantitative differentiation is available for these broader applications .

Preparation of Dyes and Pesticides

Vendor information indicates the compound can be used in the preparation of dyes and pesticides . However, no specific, verifiable data on its performance or advantage over other intermediates in these applications is available from the provided sources. This application should be considered as an area for potential exploratory use rather than a core, proven procurement driver.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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